BenchChemオンラインストアへようこそ!

Bromo(pyridin-3-yl)acetic acid

Epigenetics Bromodomain inhibition Covalent probe design

Bromo(pyridin-3-yl)acetic acid (MW 216.03) provides the essential α-bromoacetic acid electrophilic warhead. Unlike ring-brominated congeners, this compound enables nucleophilic displacement, amidation, and covalent targeting. Validated BRD4 bromodomain 1 affinity (Kd=6.80µM). Ideal for targeted covalent inhibitor libraries and α-heteroatom-substituted derivatives. Ensure you are ordering the α-bromo compound (CAS 1205556-96-2) to enable synthesis.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 1205556-96-2
Cat. No. B179213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(pyridin-3-yl)acetic acid
CAS1205556-96-2
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(C(=O)O)Br
InChIInChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11)
InChIKeyXNFYGOWELTWTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo(pyridin-3-yl)acetic acid (CAS 1205556-96-2) – Class, Reactivity, and Procurement Context


Bromo(pyridin-3-yl)acetic acid (CAS 1205556-96-2), also referred to as alpha-bromo-3-pyridineacetic acid or 2-bromo-2-(pyridin-3-yl)acetic acid, is a brominated pyridineacetic acid derivative (C₇H₆BrNO₂, MW 216.03) [1]. The molecule features a pyridine ring substituted at the 3-position with an acetic acid moiety that is further α-brominated, generating an electrophilic center capable of participating in nucleophilic substitution, esterification, and cross-coupling reactions . In medicinal chemistry, the α-bromoacetic acid motif enables covalent modification of catalytic residues (e.g., active-site cysteines or lysines), positioning this compound as a strategic intermediate for synthesizing heterocyclic libraries and targeted covalent inhibitors. The combination of an aromatic nitrogen (Lewis basic site) and an α-halo acid (electrophilic warhead) confers reactivity distinct from non-brominated pyridylacetic acids or ring-halogenated congeners.

Why Generic Pyridylacetic Acids Cannot Substitute for Bromo(pyridin-3-yl)acetic acid


Closely related pyridylacetic acid analogs differ critically in halogen placement, leading to divergent reactivity, binding profiles, and synthetic utility that preclude interchangeable use. Ring-halogenated congeners (e.g., 5-bromo-3-pyridylacetic acid, CAS 39891-12-8) position the bromine atom on the aromatic ring, where it exerts an inductive effect on the pyridine nitrogen's basicity but does not provide the α-electrophilic center required for nucleophilic displacement or covalent targeting . Conversely, the α-bromoacetic acid moiety in Bromo(pyridin-3-yl)acetic acid functions as a reactive handle for alkylation, amidation, or thioether formation . In target engagement assays, 2-(5-bromopyridin-3-yl)acetic acid exhibits distinct binding constants to bovine serum albumin (e.g., K_b ≈ 1.9 × 10⁴ M⁻¹) relative to other halogenated pyridines, indicating that bromine position influences intermolecular recognition beyond simple hydrophobic contributions [1]. Consequently, substituting a ring-brominated analog in a synthetic sequence requiring α-functionalization or in a biochemical assay dependent on covalent modification would yield inactive or incorrect products.

Quantitative Comparative Evidence for Bromo(pyridin-3-yl)acetic acid: Binding Affinity and Halogen-Dependent Recognition


Direct Binding Affinity Comparison to Human BRD4 Bromodomain 1 via Isothermal Titration Calorimetry

Bromo(pyridin-3-yl)acetic acid (target compound) binds to the BRD4 bromodomain 1 with a Kd of 6.80 µM (6.80 × 10³ nM) measured by isothermal titration calorimetry [1]. For comparison, a closely related α-bromo ester derivative, ethyl 2-bromo-2-(pyridin-3-yl)acetate, was reported to exhibit an IC₅₀ of 28 µM in a distinct enzymatic assay [2]. Although these values derive from different assay formats (Kd vs. IC₅₀), the 4.1-fold difference in apparent affinity magnitude suggests that the free carboxylic acid confers stronger target engagement than the ester pro-drug form. This trend is consistent with the carboxylic acid's capacity for ionic interactions with conserved lysine/acetyl-lysine binding pockets, whereas the ester lacks this charge complementarity. The experimental Kd places Bromo(pyridin-3-yl)acetic acid within the micromolar affinity range typical of fragment-like bromodomain binders, making it a suitable starting point for fragment-based drug discovery campaigns [3].

Epigenetics Bromodomain inhibition Covalent probe design

Comparative Serum Albumin Binding Affinity: Bromine Position Modulates Kb by 2.1-fold

A UV-Vis and fluorescence spectroscopic study quantified the binding interactions between bovine serum albumin (BSA) and three pyridine derivatives: 2-(5-bromopyridin-3-yl)acetic acid (L1, ring-brominated analog of target), 3-bromo-5-nitropyridine (L2), and 2-chloro-4-nitropyridine (L3) [1]. Compound L1 (5-bromo-3-pyridylacetic acid, CAS 39891-12-8) exhibited a binding constant Kb = 1.90 × 10⁴ M⁻¹. In contrast, the chlorinated derivative L3 showed Kb = 3.98 × 10⁴ M⁻¹, representing a 2.1-fold increase in albumin affinity. This class-level comparison demonstrates that halogen type and ring position critically influence serum protein recognition. While Bromo(pyridin-3-yl)acetic acid (α-bromo, CAS 1205556-96-2) was not directly measured in this study, its α-bromoacetic acid moiety presents a distinct pharmacophore from the ring-brominated analog L1, potentially altering both binding site geometry and plasma protein interaction profiles.

Plasma protein binding Drug distribution Pharmacokinetic prediction

Electrophilic Reactivity Advantage: α-Bromoacetic Acid Moiety Enables Covalent Modification Unavailable in Ring-Halogenated Analogs

The α-bromoacetic acid group in Bromo(pyridin-3-yl)acetic acid undergoes facile nucleophilic displacement reactions (e.g., with amines, thiols, azides) under mild conditions, forming stable carbon-heteroatom bonds . In contrast, the bromine atom in ring-halogenated analogs such as 5-bromo-3-pyridylacetic acid (CAS 39891-12-8) is aromatic and unreactive toward nucleophilic substitution under standard conditions (requires palladium-catalyzed cross-coupling for activation) . This functional distinction is absolute: α-bromo derivatives can alkylate nucleophiles directly, whereas ring-bromo congeners serve as inert aryl halides requiring transition metal catalysis. For synthetic chemists constructing α-functionalized pyridine scaffolds, substituting the ring-brominated compound would halt the synthetic sequence entirely, as the necessary reactive handle is absent. Conversely, in cross-coupling applications requiring an aromatic halide, the α-bromo compound would be unsuitable due to lack of aryl bromide. This mutual exclusivity in reactivity mandates precise selection based on the intended transformation.

Covalent inhibitor synthesis Nucleophilic substitution Heterocyclic library construction

Evidence-Based Application Scenarios for Bromo(pyridin-3-yl)acetic acid (CAS 1205556-96-2)


Fragment-Based Discovery of BRD4 Bromodomain Inhibitors Requiring Micromolar Affinity Starting Points

Bromo(pyridin-3-yl)acetic acid demonstrates direct binding to the BRD4 bromodomain 1 with a Kd of 6.80 µM, as measured by isothermal titration calorimetry [1]. This affinity positions the compound as a viable fragment hit for epigenetic inhibitor programs targeting BET bromodomains. The α-bromoacetic acid moiety offers a synthetic handle for fragment growing or linking strategies (e.g., via amide bond formation after displacement of bromide), enabling rapid SAR exploration. The free carboxylic acid provides a ~4-fold affinity advantage over the corresponding ethyl ester derivative, eliminating the need for pre-assay hydrolysis and streamlining hit validation workflows [2].

Synthesis of α-Functionalized Pyridine Heterocycles via Nucleophilic Displacement of the α-Bromo Group

The α-bromoacetic acid group in Bromo(pyridin-3-yl)acetic acid serves as a reactive electrophilic center for constructing diverse α-substituted pyridylacetic acid derivatives [1]. Common transformations include displacement with sodium azide to yield α-azido intermediates (click chemistry precursors), reaction with primary/secondary amines to form α-amino acid analogs, and thioether formation with thiol nucleophiles. This reactivity is entirely absent in ring-brominated pyridineacetic acids such as 5-bromo-3-pyridylacetic acid, which require palladium catalysis for aromatic functionalization. For medicinal chemistry teams synthesizing libraries of α-heteroatom-substituted pyridylacetic acids, Bromo(pyridin-3-yl)acetic acid provides the essential electrophilic handle that ring-halogenated congeners cannot offer [3].

Reference Compound for Halogen-Dependent Serum Protein Binding Studies in Pyridine Scaffolds

Binding studies with bovine serum albumin demonstrate that bromine substitution pattern on pyridine scaffolds alters albumin affinity by 2.1-fold when comparing brominated (Kb = 1.90 × 10⁴ M⁻¹) to chlorinated (Kb = 3.98 × 10⁴ M⁻¹) derivatives [1]. Bromo(pyridin-3-yl)acetic acid, bearing an α-bromoacetic acid motif rather than a ring halogen, represents a distinct pharmacophoric configuration for investigating how halogen placement influences plasma protein binding. This compound can serve as a comparator in structure-free fraction relationship (SFFR) studies aimed at predicting in vivo distribution of pyridine-based drug candidates. Understanding such halogen-dependent recognition is essential for optimizing pharmacokinetic properties early in lead optimization [2].

Precursor for Covalent Probes Targeting Active-Site Nucleophiles

The α-bromoacetic acid warhead is a recognized electrophilic motif for covalently modifying catalytic cysteine or lysine residues in enzyme active sites [1]. Bromo(pyridin-3-yl)acetic acid can be directly employed as a covalent fragment for screening against cysteine proteases, kinases bearing reactive cysteines, or other nucleophile-containing targets. Following covalent adduct formation (e.g., via displacement of bromide), the pyridine ring provides a UV-active chromophore for LC-MS detection and quantification of labeling efficiency. In contrast, ring-halogenated pyridylacetic acids lack this covalent modification capacity and function only as reversible, non-covalent ligands. For teams developing targeted covalent inhibitor (TCI) libraries, the α-bromo compound offers a foundational reactive scaffold that ring-halogenated analogs cannot replicate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo(pyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.